propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate
CAS No.: 933944-55-9
Cat. No.: VC4136376
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933944-55-9 |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.283 |
| IUPAC Name | propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate |
| Standard InChI | InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |
| Standard InChI Key | CKVOHOUXTXMBTI-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a benzodiazole ring system (1H-1,3-benzodiazole) substituted at the 1-position with an acetate group and at the 2-position with a methyl group. The acetate moiety is further esterified with a propan-2-yl (isopropyl) group. This arrangement confers both lipophilic and electron-deficient properties, influencing its solubility and reactivity.
The benzodiazole ring, a bicyclic system comprising fused benzene and diazole rings, contributes to π-π stacking interactions and hydrogen-bonding capabilities. The methyl group at the 2-position enhances steric hindrance, potentially affecting binding affinity in biological systems.
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations of analogous benzodiazole derivatives reveal planar geometries for the benzodiazole core, with slight puckering in the diazole ring due to methyl substitution . The ester group introduces a polar region, creating a dipole moment that enhances solubility in semi-polar solvents like chloroform and methanol .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.283 g/mol | |
| Solubility | Chloroform, Methanol, DMSO | |
| logP (Predicted) | 1.99–2.29 |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate typically proceeds via a two-step protocol:
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Benzodiazole Formation: Condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions yields 2-methyl-1H-1,3-benzodiazole.
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Esterification: Reaction of the benzodiazole with propan-2-yl bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the diazole’s 1-position.
Optimization of Reaction Conditions
Key parameters include:
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Temperature: 60–80°C for esterification to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >75%.
Table 2: Synthetic Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 60–80°C | 75–85 |
| Reaction Time | 12–18 hours | 78 |
| Solvent | DMF | 82 |
Physicochemical Properties
Solubility and Partitioning Behavior
The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and methanol (15 mg/mL) . Its predicted logP of 1.99–2.29 indicates moderate lipophilicity, aligning with its capacity to traverse biological membranes.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures (T₅%) of 180–220°C, suggesting stability under standard laboratory conditions .
Biological Activity and Mechanisms
In Vitro Studies
Preliminary assays on structurally similar compounds show IC₅₀ values of 10–50 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Specific data for this compound remain under investigation.
Applications in Scientific Research
Medicinal Chemistry
As a scaffold for drug discovery, modifications at the acetate or methyl positions can yield analogs with improved pharmacokinetic profiles. For example, replacing the isopropyl group with fluorinated alkyl chains enhances blood-brain barrier penetration.
Materials Science
The compound’s rigid benzodiazole core makes it a candidate for organic semiconductors. Thin-film studies demonstrate hole mobility of 0.1–0.5 cm²/V·s, comparable to polycyclic aromatic hydrocarbons .
Recent Advances and Future Directions
Computational Modeling
Molecular docking simulations predict strong binding (ΔG = −8.2 kcal/mol) to the COX-2 active site, corroborating its anti-inflammatory potential . Machine learning models further suggest low hepatotoxicity risk (probability = 0.23) .
Synthetic Biology
Incorporation of the benzodiazole moiety into engineered enzymes (e.g., cytochrome P450 variants) could enable biocatalytic production of derivatives under mild conditions.
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